molecular formula C19H18O6 B2437203 (8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate CAS No. 78416-90-7

(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate

Cat. No.: B2437203
CAS No.: 78416-90-7
M. Wt: 342.347
InChI Key: PGOMXBOHQUBUMI-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate” is a chemical compound with the linear formula C19H20O5 . It has a CAS Number of 20460-46-2 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrano[2,3-f]chromenone Derivatives : A series of pyrano[2,3-f]chromenone derivatives, including compounds related to the specified chemical, have been synthesized starting from resorcinol. These derivatives have been evaluated for cytotoxic activity against the blood tumor cell line K562. The study found that most derivatives exhibited low inhibitory activity, with compounds possessing methoxy groups on the aromatic ring showing better cytotoxic effects (Alizadeh et al., 2015).

  • Cytotoxic 4-Phenylcoumarins : Research on the leaves of Marila pluricostata led to the isolation of several 4-phenylcoumarins, including derivatives of the specified chemical. These compounds were tested for cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (López-Pérez et al., 2005).

  • Synthesis of Porphyrins with Pyrano[2,3-f]chromene Derivatives : Meso-tetrakis (2,10-dioxo-2H, 10H-pyrano[2,3-f]chromene-9-yl) porphyrins were synthesized, characterized by various techniques, and evaluated for their biological activities. The study highlights the potential application of these compounds in biological contexts (Kumar et al., 2007).

Structural and Chemical Properties

  • Photochemical and Crystallographic Studies : Studies on rac-(9R,10R)-3,6,9,10-Tetra­bromo-8,8-dimethyl-9,10-di­hydro-2H,8H-pyrano[2,3-f]chromen-2-one, a photobiochemically active pyran­ocoumarin, provide insights into its crystal structure and photochemical properties. This research contributes to understanding the physical characteristics of such compounds (Bauri et al., 2018).

  • Xyloccensin L : This compound, related to the specified chemical, has been structurally analyzed, providing information on its conformation and intramolecular interactions. Studies like these are vital for understanding the chemical nature and potential applications of such compounds (Feng et al., 2010).

Antioxidant and Anticancer Activities

  • Anticancer Activities of Pyrano[2,3-f]chromene Derivatives : A series of these derivatives was synthesized and evaluated for anticancer activities against various human cancer cell lines. The study identified compounds with significant inhibitory effects, contributing to the development of new anticancer agents (Hongshuang et al., 2017).

  • Antioxidant Activity of Pyrano[4,3-b]Chromen-1-ones : Research on novel pyrano[4,3-b]chromen-1-ones synthesized from a pseudo-multicomponent reaction revealed their antioxidant activity. The study highlights the potential of these compounds as antioxidants, which could be explored further in scientific research (Saher et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOMXBOHQUBUMI-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.